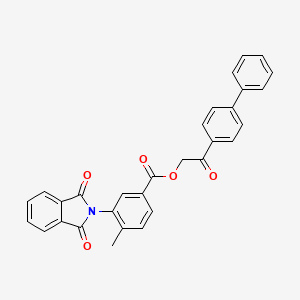![molecular formula C18H15ClN2O3S B4773421 ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4773421.png)
ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate
Overview
Description
Ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate, also known as TAK-475, is a synthetic compound that has been studied for its potential use as a cholesterol-lowering drug. It has been shown to have a unique mechanism of action that targets a specific enzyme involved in cholesterol synthesis.
Mechanism of Action
Ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate works by inhibiting the enzyme squalene synthase, which is involved in the synthesis of cholesterol. By inhibiting this enzyme, ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate reduces the production of cholesterol in the liver, leading to a decrease in LDL cholesterol levels. ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has a unique mechanism of action compared to other cholesterol-lowering drugs, which target different enzymes in the cholesterol synthesis pathway.
Biochemical and Physiological Effects:
ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has been shown to have several biochemical and physiological effects. In addition to reducing LDL cholesterol levels, ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has been shown to increase HDL cholesterol levels, which is beneficial for cardiovascular health. ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has also been shown to reduce triglyceride levels and improve insulin sensitivity. In animal studies, ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has been shown to reduce the size of atherosclerotic plaques and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate in lab experiments is its specificity for squalene synthase. This allows researchers to study the effects of inhibiting this enzyme on cholesterol synthesis and other physiological processes. However, one limitation of using ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate in lab experiments is its potential toxicity. ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has been shown to cause liver damage in some animal studies, which may limit its use in humans.
Future Directions
There are several future directions for research on ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate. One area of research is the development of new synthesis methods to improve the yield and purity of the final product. Another area of research is the study of ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate in combination with other cholesterol-lowering drugs, to determine if it has additive or synergistic effects. Additionally, further research is needed to determine the long-term safety and efficacy of ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate in humans.
Scientific Research Applications
Ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has been studied extensively for its potential use as a cholesterol-lowering drug. It has been shown to be effective in reducing LDL cholesterol levels in both animal and human studies. ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has also been studied for its potential use in treating atherosclerosis, a condition characterized by the buildup of plaque in the arteries. In addition, ethyl N-{[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}glycinate has been shown to have anti-inflammatory and antioxidant properties, which may have additional health benefits.
properties
IUPAC Name |
ethyl 2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-24-17(22)10-20-18(23)12-9-14(15-7-8-16(19)25-15)21-13-6-4-3-5-11(12)13/h3-9H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEDBIRIVXAOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[2-(5-chlorothiophen-2-yl)quinolin-4-yl]carbonyl}glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole](/img/structure/B4773340.png)
![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4773352.png)
![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-{5-[(4-propylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4773370.png)
![N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4773377.png)
![ethyl 4-{[2-(3,4-dimethylphenyl)-8-methyl-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4773389.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B4773394.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4773400.png)
![(4-chloro-2-methylphenyl){1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4773401.png)
![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B4773413.png)
![3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4773415.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4773426.png)